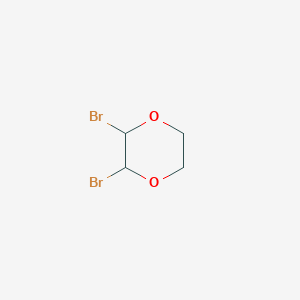
1,4-Dioxane dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxane dibromide is an organic compound with the molecular formula C₄H₆Br₂O₂. It is a derivative of 1,4-dioxane, where two bromine atoms are introduced into the dioxane ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dioxane dibromide can be synthesized through the bromination of 1,4-dioxane. The reaction typically involves the use of bromine (Br₂) as the brominating agent. The process is carried out in an inert solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure the selective bromination of the dioxane ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxane dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Addition Reactions: The bromine atoms can act as electrophiles, facilitating the addition of nucleophiles to the dioxane ring.
Common Reagents and Conditions
Bromine (Br₂): Used as the brominating agent in the synthesis of this compound.
Carbon Tetrachloride (CCl₄): An inert solvent used to carry out the bromination reaction.
Nucleophiles: Various nucleophiles can be used in substitution reactions to replace the bromine atoms.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Common products include substituted dioxane derivatives and brominated organic compounds.
Applications De Recherche Scientifique
1,4-Dioxane dibromide has several scientific research applications, including:
Biology: Employed in biochemical studies to investigate the reactivity and interactions of brominated compounds with biological molecules.
Mécanisme D'action
The mechanism of action of 1,4-dioxane dibromide involves its reactivity as an electrophile. The bromine atoms in the compound can participate in electrophilic addition reactions, where they interact with nucleophiles to form new chemical bonds. This reactivity is facilitated by the electron-withdrawing nature of the bromine atoms, which makes the dioxane ring more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane: The parent compound of 1,4-dioxane dibromide, known for its use as a solvent and stabilizer.
1,2-Dibromoethane: A brominated compound used in organic synthesis and as a fumigant.
1,3-Dioxane: Another dioxane isomer with different chemical properties and applications.
Uniqueness of this compound
This compound is unique due to its specific reactivity and the presence of two bromine atoms in the dioxane ring. This makes it a valuable reagent in organic synthesis, particularly for bromination reactions. Its ability to form stable complexes with various nucleophiles and its versatility in different chemical reactions set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C4H6Br2O2 |
|---|---|
Poids moléculaire |
245.90 g/mol |
Nom IUPAC |
2,3-dibromo-1,4-dioxane |
InChI |
InChI=1S/C4H6Br2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2 |
Clé InChI |
HZDLDQRLDYAQRU-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C(O1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


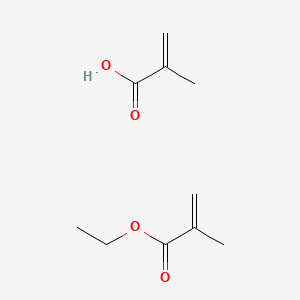
![N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide](/img/structure/B15343202.png)
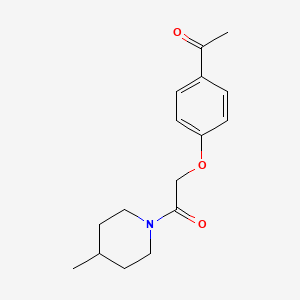
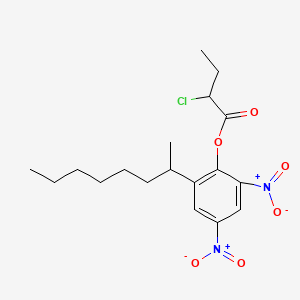
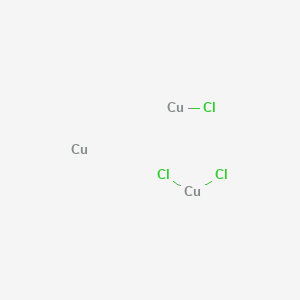
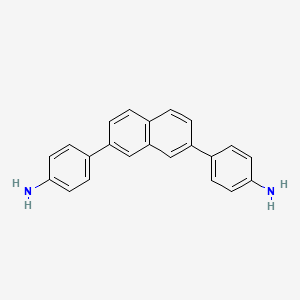

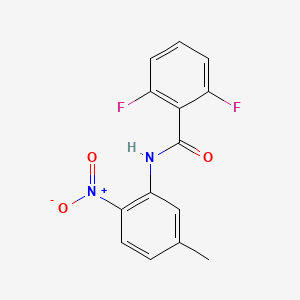
![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-5-[(2-methyl-4-nitrophenyl)azo]-2-oxo-](/img/structure/B15343243.png)
![[[5-(Acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl]imino]diethylene dibutyrate](/img/structure/B15343248.png)
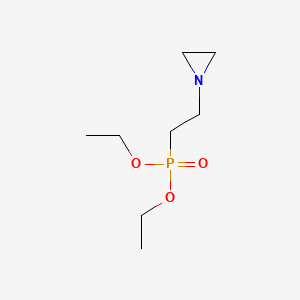
![6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine](/img/structure/B15343257.png)
![N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide](/img/structure/B15343265.png)

